molecular formula C17H25NO5 B13508765 t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate

t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate

Cat. No.: B13508765
M. Wt: 323.4 g/mol
InChI Key: XHOXUWQTQNTYAO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2H-pyran-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate is a complex organic compound that features a combination of functional groups, including a tert-butyl ester, a methoxycarbonyl group, and a tetrahydropyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and potential reactivity.

Preparation Methods

The synthesis of tert-butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2H-pyran-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. . The industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2H-pyran-4-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butyl ester group can be cleaved under acidic conditions, releasing the active form of the compound. The methoxycarbonyl group can participate in various biochemical pathways, influencing the compound’s reactivity and interactions .

Properties

Molecular Formula

C17H25NO5

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl 4-(5-methoxycarbonyl-3,6-dihydro-2H-pyran-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-16(20)18-8-5-12(6-9-18)13-7-10-22-11-14(13)15(19)21-4/h5H,6-11H2,1-4H3

InChI Key

XHOXUWQTQNTYAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(COCC2)C(=O)OC

Origin of Product

United States

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